molecular formula C8H5N3O4 B12846169 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid

6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid

Cat. No.: B12846169
M. Wt: 207.14 g/mol
InChI Key: NUTAUBAYACKYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The unique structure of this compound makes it a significant molecule for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid typically involves the functionalization of imidazo[1,2-A]pyridine scaffolds. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the nitration of imidazo[1,2-A]pyridine derivatives followed by carboxylation.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and carboxylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, the compound may inhibit essential enzymes or disrupt cellular processes in pathogens. The nitro group plays a crucial role in its activity, often undergoing bioreduction to form reactive intermediates that exert the desired biological effects .

Comparison with Similar Compounds

  • Imidazo[1,2-A]pyridine-8-carboxylic acid
  • 6-Chloroimidazo[1,2-A]pyridine-8-carboxylic acid
  • 8-Chloro-6-nitroimidazo[1,2-A]pyridine-2-carboxylic acid

Comparison: 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound often exhibits enhanced antimicrobial and anticancer properties, making it a valuable molecule for drug discovery and development .

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

6-nitroimidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C8H5N3O4/c12-8(13)6-3-5(11(14)15)4-10-2-1-9-7(6)10/h1-4H,(H,12,13)

InChI Key

NUTAUBAYACKYBS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.